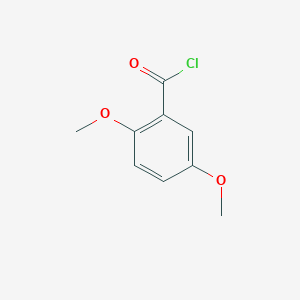

2,5-Dimethoxybenzoyl chloride

Description

Strategic Importance of Aroyl Chlorides as Versatile Synthetic Building Blocks

Aroyl chlorides, the class of compounds to which 2,5-dimethoxybenzoyl chloride belongs, are recognized as one of the most fundamental and widely used functional groups in organic synthesis. nih.govacs.org Their importance stems from the high reactivity of the acyl chloride group, which makes them excellent electrophiles for a vast array of chemical transformations. ontosight.ai Traditionally, they are paramount as acyl transfer reagents, reacting with nucleophiles like alcohols, amines, and arenes to form esters, amides, and ketones, respectively, through nucleophilic acyl substitution. nih.gov This reactivity makes them indispensable intermediates in the production of pharmaceuticals, agrochemicals, and dyes. nbinno.com

In recent years, the role of aroyl chlorides has expanded beyond traditional acylation reactions. Modern transition metal catalysis has unlocked novel reactivity pathways. nih.gov For instance, they have been successfully employed in powerful palladium-catalyzed cross-coupling reactions, such as the decarbonylative Suzuki-Miyaura cross-coupling, to form biaryl compounds. nih.govacs.org This demonstrates their capacity to serve as precursors to aryl radicals, which are crucial building blocks for molecules of pharmaceutical and synthetic importance. nih.govacs.orgresearchgate.net The ability to use a common and readily prepared functional group like a carboxylic acid, convert it to an aroyl chloride, and then engage it in complex carbon-carbon bond-forming reactions underscores their strategic value as versatile and powerful building blocks in the synthesis of complex organic molecules. nih.govacs.org

Unique Reactivity and Positional Isomerism in Dimethoxybenzoyl Chlorides

The reactivity of a substituted benzoyl chloride is significantly influenced by the nature and position of the substituents on the aromatic ring. In the case of dimethoxybenzoyl chlorides, the two electron-donating methoxy (B1213986) (-OCH₃) groups play a crucial role in modulating the electrophilicity of the carbonyl carbon. However, their effect is not uniform across all isomers, leading to distinct reactivity profiles based on their positions (ortho, meta, para) relative to the acyl chloride group.

Positional isomerism results in significant differences in activation energies for reactions. sciforum.net For example, a comparison between this compound and its 2,4-isomer reveals that the former exhibits lower reactivity. This is attributed to the methoxy groups in the 2,5-positions being less activating compared to the 2,4-positions, where the para-methoxy group can more effectively donate electron density through resonance to the ring, thereby reducing the electrophilicity of the acyl chloride. Studies on the solvolysis of 3,4- and 3,5-dimethoxybenzoyl chlorides further highlight these isomeric effects on reaction kinetics and mechanisms. fishersci.fi The 2,6-isomer is noted to be particularly distinct, undergoing spontaneous fragmentation, which points to a severe steric hindrance effect from the two ortho-methoxy groups influencing the stability and reactivity of the acyl chloride moiety. sciforum.net This nuanced reactivity, governed by the interplay of electronic and steric effects of the methoxy groups, allows chemists to select a specific isomer for a desired synthetic outcome, making dimethoxybenzoyl chlorides a fascinating case study in physical organic chemistry.

Current Research Trends and Unexplored Avenues for this compound

Current research involving this compound and structurally related motifs points towards their increasing application in medicinal chemistry and materials science. ontosight.ai The dimethoxybenzene moiety is a recognized pharmacophore that can enhance selectivity and other pharmacological properties when incorporated into drug molecules. ontosight.ainih.gov For instance, derivatives containing dimethoxybenzene structures have been investigated as potent inhibitors of fibroblast growth factor receptors (FGFRs) for targeted cancer therapy and as inhibitors of the WDR5 protein, which is implicated in certain types of leukemia. nih.govnih.gov The synthesis of novel daunorubicin (B1662515) derivatives for chemotherapy has also utilized polyalkoxy-substituted aromatic precursors, indicating a trend of using these units to modify and potentially improve the efficacy of existing drugs. mdpi.com

While its primary role has been as a synthetic intermediate, several avenues for this compound remain underexplored. ontosight.ai The field of photocatalysis, which has seen a surge in interest for its ability to activate chemically inert bonds under mild conditions, presents a promising frontier. researchgate.net Organic chlorides are increasingly being explored as substrates in such transformations, and the specific electronic properties of this compound could lead to novel reactivity under photocatalytic conditions. researchgate.net Furthermore, its ability to form stable ester and amide linkages makes it a candidate for the synthesis of novel polymers and specialty materials where specific thermal or optical properties are desired. ontosight.ai Future research may focus on harnessing its unique substitution pattern to create advanced materials or to serve as a key building block in the total synthesis of complex natural products.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₃ | ontosight.aichem960.comechemi.com |

| Molecular Weight | 200.62 g/mol | chem960.comechemi.com |

| CAS Number | 17918-14-8 | chem960.comechemi.com |

| Appearance | Beige/light brown powder/crystalline solid | echemi.com |

| Melting Point | 53-54 °C | echemi.com |

| Boiling Point | 163-164 °C @ 15 Torr; 179 °C @ 10mm | chem960.comechemi.com |

| Density | ~1.224 g/cm³ | echemi.com |

| Topological Polar Surface Area | 35.5 Ų | chem960.com |

| Hydrogen Bond Acceptor Count | 3 | chem960.com |

| Rotatable Bond Count | 3 | chem960.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARKPRSRXZGKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170777 | |

| Record name | 2,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17918-14-8 | |

| Record name | 2,5-Dimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17918-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017918148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dimethoxybenzoyl Chloride

Established Preparative Routes from Carboxylic Acid Precursors

The most common and well-established method for synthesizing 2,5-dimethoxybenzoyl chloride involves the chlorination of 2,5-dimethoxybenzoic acid. This transformation is a fundamental reaction in organic chemistry for preparing acyl chlorides.

The standard laboratory and industrial synthesis of this compound is accomplished by reacting 2,5-dimethoxybenzoic acid with a suitable chlorinating agent. ontosight.ai Thionyl chloride (SOCl₂) is the most frequently employed reagent for this purpose. ontosight.aiprepchem.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which then decomposes to the final acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). prepchem.com

Other chlorinating agents, such as phosphorus pentachloride (PCl₅), can also be used for this conversion. ontosight.ai The choice of reagent can depend on the scale of the reaction and the desired purity of the final product. For instance, a procedure involving thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like toluene (B28343) or tetrahydrofuran (B95107) (THF) is often cited. nih.govgoogle.com In one documented method, 2,5-dimethylbenzoic acid was treated with thionyl chloride, and after the reaction, the excess thionyl chloride and gaseous byproducts were removed by vacuum distillation to yield the crude product. prepchem.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproducts. Key parameters that are often adjusted include temperature, solvent, reaction time, and the molar ratio of reactants.

For the conversion of substituted benzoic acids to their corresponding benzoyl chlorides, staged temperature control has been shown to be effective. For example, a patented method for a similar compound, 3,5-dimethylbenzoyl chloride, involves a three-stage reaction: an initial insulation reaction at 35°C, followed by a gradual temperature increase, and finally a reflux period of 2-3 hours. google.com This approach allows for a more controlled reaction, leading to a high-purity product with yields exceeding 98.5%. google.com The molar ratio of the carboxylic acid to thionyl chloride is typically in the range of 1:2 to 1:3 to ensure complete conversion, with the excess thionyl chloride often serving as the solvent. google.com

The use of a catalyst, such as DMF, can accelerate the reaction. nih.govgoogle.com Solvents like toluene or THF are commonly used, and the reaction can be conducted at temperatures ranging from room temperature to reflux, depending on the specific reagents and scale. google.comprepchem.com An aqueous work-up is generally avoided due to the high reactivity of the acyl chloride product with water. Purification is typically achieved by distillation under reduced pressure.

Table 1: Comparison of Synthetic Parameters for Aroyl Chloride Synthesis

| Parameter | Method 1 (Thionyl Chloride) | Method 2 (Oxalyl Chloride) |

|---|---|---|

| Starting Material | 2,5-Dimethoxybenzoic Acid | 1,3-Phenylene dimethoxy ether google.com |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) prepchem.com | Oxalyl Chloride google.com |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) nih.gov | Azo-bis-isobutyronitrile (AIBN) google.com |

| Solvent | Toluene or Tetrahydrofuran (THF) google.comprepchem.com | Dichloroethane, Toluene, Xylene google.com |

| Temperature | Room temperature to reflux (e.g., 35-50°C followed by reflux) google.com | 70-80°C google.com |

| Reaction Time | 1-8 hours google.comgoogle.com | 1.5 hours google.com |

| Work-up | Removal of excess reagent by distillation prepchem.com | Distillation and hydrolysis google.com |

This table provides a generalized comparison based on typical procedures for aroyl chloride synthesis.

Innovative Approaches in Aroyl Chloride Synthesis

While the use of thionyl chloride remains a dominant method, research into alternative and more efficient synthetic routes for aroyl chlorides is ongoing. These innovative approaches often focus on milder reaction conditions, improved atom economy, and novel catalytic systems.

Recent advancements in organic synthesis have led to new methods for creating C-C bonds using aroyl chlorides as building blocks. For example, palladium-catalyzed cross-coupling reactions have been developed that pair aroyl chlorides with organotrifluoroborates. tnstate.eduscirp.org These methods, often facilitated by microwave irradiation, allow for the rapid and efficient synthesis of complex molecules like substituted benzophenones from aroyl chloride precursors. scirp.org

Another area of innovation involves domino reactions, where multiple bond-forming events occur in a single pot. A palladium/norbornadiene-catalyzed domino reaction has been reported for the synthesis of phenanthrene (B1679779) derivatives from ortho-bromobenzoyl chlorides. beilstein-journals.org Such strategies improve efficiency by reducing the number of separate reaction and purification steps.

Furthermore, novel reagents and reaction conditions are being explored. One study demonstrated the solvent-controlled selective amidation of aroyl chlorides at room temperature using an alkali-metal silyl-amide reagent as the nitrogen source. rsc.org Research into the reaction of isolable dialkylsilylenes with aroyl chlorides has opened a new route to aroylsilanes, compounds not easily accessible through conventional methods. mdpi.com These modern approaches highlight the ongoing efforts to expand the synthetic utility and improve the preparation methods of aroyl chlorides, including this compound.

Chemical Reactivity and Transformation Mechanisms of 2,5 Dimethoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

2,5-Dimethoxybenzoyl chloride's reactivity is largely defined by the electrophilic nature of its acyl chloride group. This makes it a prime candidate for nucleophilic attack, leading to the formation of a variety of derivatives such as amides and esters. ontosight.ai The presence of two methoxy (B1213986) groups on the benzene (B151609) ring influences the reactivity of the acyl chloride.

The study of the solvolysis of benzoyl chlorides, including those with methoxy substituents, provides insight into the reaction mechanisms. The solvolysis of these compounds can proceed through a spectrum of mechanisms, ranging from a bimolecular nucleophilic substitution (SN2) to a unimolecular (SN1) pathway, depending on the solvent's nucleophilicity and ionizing power, as well as the substituents on the aromatic ring. nih.govresearchgate.net

In weakly nucleophilic solvents, such as those containing fluorinated alcohols, a cationic reaction pathway becomes more prominent. nih.govresearchgate.net This suggests the formation of an acylium ion intermediate. For substituted benzoyl chlorides, electron-donating groups, like the methoxy group, can facilitate these cationic processes even in more nucleophilic aqueous solvents. nih.govCurrent time information in Bangalore, IN. The solvolysis of 3,5-dimethoxybenzoyl chloride, an isomer of the title compound, has been shown to proceed through a dual mechanism, either unimolecular or bimolecular, depending on the solvent system's characteristics. researchgate.net

The Grunwald-Winstein equation is often used to analyze the solvent effects on solvolysis rates and to distinguish between different mechanistic pathways. nih.govresearchgate.net Studies on related compounds, such as p-methoxybenzoyl chloride, have shown that the mechanism can shift from a bimolecular addition-elimination pathway to a unimolecular SN1 pathway as the solvent becomes less nucleophilic and more ionizing. nih.gov

Table 1: Solvent Effects on the Solvolysis of Benzoyl Chlorides

| Substrate | Solvent System | Proposed Mechanism | Reference |

|---|---|---|---|

| p-Methoxybenzoyl chloride | Aqueous media | Cationic processes can occur | nih.gov |

| p-Nitrobenzoyl chloride | Not specified | Carbonyl addition pathway | nih.gov |

| 3,5-Dimethoxybenzoyl chloride | Binary solvents | Dual mechanism (unimolecular or bimolecular) | researchgate.net |

| p-Z-substituted benzoyl chlorides | Weakly nucleophilic media (e.g., 97% hexafluoroisopropanol-water) | SN2-SN1 spectrum with variations in nucleophilic solvent assistance | nih.govresearchgate.net |

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. ontosight.ai This reaction proceeds through a nucleophilic addition-elimination mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide. chemguide.co.ukmnstate.edu

A base, such as excess amine, triethylamine (B128534), or pyridine (B92270), is typically required to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. mnstate.edursc.org The reaction is a highly utilized method for the synthesis of amides, which are important functional groups in many pharmaceuticals. hud.ac.uk

For instance, the reaction of 3,4-dimethoxybenzoyl chloride with benzylamine (B48309) in the presence of triethylamine in the solvent Cyrene™ produces the corresponding amide in high yield. rsc.orghud.ac.uk Similarly, this compound can be expected to react with various amines to produce a diverse range of amides.

In a reaction analogous to amidation, this compound reacts with alcohols to form esters. ontosight.ai This reaction also follows a nucleophilic acyl substitution mechanism, where the alcohol is the nucleophile. The reaction is often carried out in the presence of a base to scavenge the HCl byproduct.

The solvolysis of benzoyl chlorides in alcohol-water mixtures leads to the competitive formation of esters and carboxylic acids. The selectivity for ester formation is influenced by the nature of the alcohol and the solvent composition.

Electrophilic Aromatic Acylation Reactions

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2,5-dimethoxybenzoyl group onto an aromatic substrate. vulcanchem.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). softbeam.netlibretexts.orglibretexts.org The Lewis acid coordinates with the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the aromatic ring. libretexts.orglibretexts.org

The reaction of 2-methoxynaphthalene (B124790) with benzoyl chloride in the presence of Lewis acids like SbCl₅ has been studied as an example of Friedel-Crafts acylation. researchgate.net The use of solid acid catalysts, such as zeolites, is also an area of active research for these reactions. iitm.ac.in

The regioselectivity of Friedel-Crafts acylation is influenced by the substituents already present on the aromatic substrate and the nature of the catalyst. The electron-donating methoxy groups on the this compound can also influence the course of the reaction.

In the acylation of substituted aromatic compounds, the position of the incoming acyl group is directed by the existing substituents. For example, the acylation of anisole (B1667542) with various acylating agents typically leads to para-substitution. iitm.ac.in The choice of catalyst can also affect the regioselectivity. Studies on the acylation of 2-phenylfuran-3,4-dicarboxylic acid anhydride (B1165640) have shown that the regioselectivity of the ring opening is a key factor. clockss.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound, as a reactive acyl chloride, participates in various palladium- and nickel-catalyzed transformations, leading to the synthesis of valuable molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of ketones, utilizing the palladium-catalyzed reaction of acyl chlorides with organoboron compounds. nsf.govorganic-chemistry.org This transformation is valued for its chemoselectivity, functional group tolerance, and the use of readily available starting materials. nsf.gov The general catalytic cycle involves the oxidative addition of the acyl chloride to a palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the ketone and regenerate the active catalyst. uwindsor.ca

In the context of this compound, its reaction with various boronic acids under Suzuki-Miyaura conditions provides a direct route to a diverse range of unsymmetrical ketones. These reactions are often carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. nsf.govmdpi.com The choice of ligand, such as phosphines, can significantly influence the reaction's efficiency. nsf.gov Mechanochemical approaches, utilizing ball milling, have also been developed for the Suzuki-Miyaura cross-coupling of acyl chlorides, offering a solvent-free and often more efficient alternative to traditional solution-phase reactions. organic-chemistry.org

The reaction conditions for the Suzuki-Miyaura coupling of acyl chlorides can be optimized by varying the catalyst, ligand, base, and solvent. For instance, a combination of Pd(OAc)₂ and a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃HBF₄) with potassium phosphate (B84403) (K₃PO₄) as the base has been shown to be effective under solid-state mechanochemical conditions. nsf.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for Ketone Synthesis

| Acyl Chloride | Boronic Acid | Catalyst System | Product | Yield | Reference |

| Benzoyl chloride | Phenylboronic acid | Pd(OAc)₂, PCy₃HBF₄, K₃PO₄ | Benzophenone | High | nsf.gov |

| 3,4-Dimethoxybenzoyl chloride | Styrylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | 3,4-Dimethoxychalcone | Good | mdpi.com |

| Aroyl Chlorides | Potassium Styryltrifluoroborates | Palladium Catalyst | Chalcones | - | mdpi.com |

This table presents generalized examples from the literature to illustrate the scope of the Suzuki-Miyaura reaction for ketone synthesis. Specific yields and conditions can be found in the cited references.

Beyond the well-established Suzuki-Miyaura coupling, this compound is a substrate in other palladium- and nickel-catalyzed reactions. These transformations often leverage the reactivity of the acyl chloride moiety to construct complex molecular frameworks.

Palladium-catalyzed reactions include domino processes where an initial coupling event is followed by one or more subsequent intramolecular reactions. For example, a palladium/norbornadiene-catalyzed domino reaction involving aryl iodides and ortho-bromobenzoyl chlorides has been reported to produce phenanthrene (B1679779) derivatives. beilstein-journals.org This process involves C-H activation, decarbonylation, and a retro-Diels-Alder reaction. beilstein-journals.org While not explicitly detailing the use of this compound, the methodology is applicable to a range of substituted benzoyl chlorides. beilstein-journals.org

Nickel-catalyzed reactions have emerged as a powerful alternative to palladium-based systems, often exhibiting unique reactivity and selectivity. amazonaws.com Nickel catalysts can facilitate the cross-coupling of aryl chlorides with various nucleophiles. amazonaws.com For instance, nickel-catalyzed decarbonylative coupling reactions of N-acylated N-heteroarenes have been developed. rsc.org Additionally, nickel-catalyzed carboamination of alkenes using specifically designed electrophiles derived from benzoyl chlorides has been demonstrated. chemrxiv.org These methods highlight the potential for nickel catalysis to engage this compound in novel bond-forming reactions.

Photochemically-driven, nickel-catalyzed strategies have also been developed for C(sp²)–N bond formation, offering mild reaction conditions at ambient temperatures. nih.gov These dual catalytic systems, often employing an iridium photosensitizer, can couple a wide range of (hetero)aryl bromides with nitrogen nucleophiles. nih.gov The principles of these reactions could potentially be extended to transformations involving acyl chlorides like this compound.

Radical Mediated Transformations

Radical reactions offer a complementary approach to traditional ionic pathways for bond formation. The generation of acyl radicals from acyl chlorides opens up a distinct set of chemical transformations.

Acyl radicals can be generated from this compound through single-electron transfer (SET) from a suitable reagent. conicet.gov.arsciforum.net Indium metal, for instance, has been shown to mediate the formation of acyl radicals from aroyl chlorides. conicet.gov.ar The reaction is believed to proceed via an initial SET from In(0) to the aroyl chloride, generating an acyl radical and an In(I) chloride salt. conicet.gov.ar Theoretical studies using DFT methods have been employed to understand the electronic factors influencing the formation and stability of these acyl radicals. sciforum.net The energy of the LUMO and the fragmentation energy of the resulting radical anion are key parameters in predicting the efficiency of acyl radical generation. sciforum.net

Once generated, the 2,5-dimethoxybenzoyl radical can participate in various reactions. A prominent reaction pathway is homolytic aromatic substitution, where the acyl radical attacks an aromatic system to form a new carbon-carbon bond, leading to the synthesis of ketones. conicet.gov.ar The reactivity and selectivity of these radical reactions are influenced by the electronic properties of both the acyl radical and the substrate it reacts with. sciforum.net

Addition Reactions with Unsaturated Systems

The electrophilic nature of the acyl chloride group in this compound allows it to undergo addition reactions with various unsaturated systems, such as alkynes and alkenes, often promoted by a Lewis acid.

The reaction of this compound with alkynes can lead to the formation of various valuable products, including substituted chromen-4-ones. acs.org In the presence of a Lewis acid like aluminum chloride (AlCl₃), 2-methoxybenzoyl chlorides react with internal alkynes in a domino sequence involving intermolecular Friedel-Crafts acylation, intramolecular vinyl carbocation trapping (or oxa-Michael addition), and demethylation to afford 2,3-disubstituted chromen-4-ones. acs.org Interestingly, when 2,6-dimethoxybenzoyl chloride is used, a coumarin (B35378) product is obtained through an electrophilic aromatic substitution/rearrangement process. acs.org

Palladium-catalyzed reactions of acid chlorides with alkynes have also been developed. For example, a palladium-catalyzed carbochlorocarbonylation of alkynes with acid chlorides has been reported, which can lead to the formation of cyclopentenones. acs.org This transformation is thought to proceed through the formation of a ketene (B1206846) intermediate. acs.org

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, can also be adapted for use with acyl chlorides. chim.it This provides a route to ynones, which are versatile intermediates in organic synthesis. chim.it These ynones can then undergo further transformations, such as cycloisomerization, to generate heterocyclic compounds. chim.it

Advanced Synthetic Applications of 2,5 Dimethoxybenzoyl Chloride

Construction of Complex Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are fundamental structures in many complex natural products and functional materials. The construction of substituted PAHs often relies on strategic bond-forming reactions where substituted benzoyl chlorides can play a pivotal role.

Naphthazarins (5,8-dihydroxy-1,4-naphthoquinones) are a class of naturally occurring pigments with significant biological activity, including antibacterial, antifungal, and antitumor properties. A primary method for their synthesis is the double Friedel-Crafts acylation of a hydroquinone (B1673460) or its dialkyl ether with a maleic anhydride (B1165640) derivative.

Alternatively, substituted naphthazarins can be conceptually assembled using appropriately substituted benzoyl chlorides and benzoquinones. While direct literature detailing the use of 2,5-dimethoxybenzoyl chloride for naphthazarin synthesis is sparse, the general strategy for creating complex anthraquinones, which share a quinone-based polycyclic core, often involves the Friedel-Crafts reaction between a phthalic anhydride derivative and an aromatic substrate. For instance, 2-(2,5-dimethylbenzoyl)benzoic acid is cyclized to form 1,4-dimethylanthra-9,10-quinone. thieme-connect.de This highlights the utility of substituted benzoyl moieties in building such polycyclic systems. The reaction of lithium 2-lithiobenzoate with 2,3-dimethoxybenzoyl chloride, for example, yields a benzoylbenzoic acid that cyclizes to form 1,2-dimethoxyanthra-9,10-quinone. thieme-connect.de By extension, this compound represents a valuable, though less documented, building block for accessing specifically substituted naphthazarin or anthraquinone (B42736) architectures.

Medicinal Chemistry and Pharmaceutical Intermediate Synthesis

The reactivity of this compound makes it a valuable intermediate in the synthesis of pharmaceutical compounds, where its incorporation can modify pharmacological properties. ontosight.ai

The synthesis of chromenoflavones, another class of compounds with pharmaceutical potential, has been achieved using the related 2,4-dimethoxybenzoyl chloride, indicating the utility of dimethoxy-substituted benzoyl chlorides in constructing complex oxygen-containing heterocyclic systems. lookchem.com

The 2,5-dimethoxybenzoyl moiety is a key structural element in various complex heterocyclic compounds with demonstrated biological activity. A significant application is in the synthesis of indole (B1671886) derivatives, which are core structures in many pharmaceuticals.

While direct acylation of indoles with this compound is a feasible strategy, related isomers are well-documented in complex syntheses. For instance, researchers have prepared methyl 5-chloro-3-(3,5-dimethoxybenzoyl)-1H-indole-2-carboxylate via a microwave-assisted aroylation using 3,5-dimethoxybenzoyl chloride and an indole ester in the presence of aluminum chloride. nih.gov This resulting ketone was then further modified to produce potential antiviral agents. nih.gov In other work, Friedel-Crafts reactions between indole-2,3-dicarboxylic anhydrides and dimethoxybenzenes lead to the formation of dimethoxybenzoyl-indole carboxylic acids, which are precursors to potent pharmacologically active indole derivatives like naphth[3,2,1-cd]indoles. clockss.orgsemanticscholar.org Although these examples use different isomers, they establish a clear precedent for the integration of dimethoxybenzoyl groups into complex indole systems, a strategy applicable to this compound for creating novel therapeutic candidates.

Fine Chemical and Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of various fine chemicals. ontosight.ai Its utility extends to the agrochemical sector, where it can be used to build molecules with potential pesticidal or herbicidal properties. ontosight.aiguidechem.com For example, the structurally related 3,5-dimethylbenzoyl chloride is an important intermediate for synthesizing insecticides like tebufenozide (B1682728) and methoxyfenozide. google.com The presence of the dimethoxy substitution pattern in this compound offers a route to introduce specific electronic and steric properties into a target molecule, which is a crucial aspect of designing new agrochemicals. It is often used in research settings to synthesize novel compounds for biological screening. ontosight.ai

Role in the Formation of Specialized Organic Materials

The acyl chloride group is highly efficient at forming robust ester and amide linkages. This reactivity makes this compound a useful monomer or derivatizing agent in the synthesis of specialized organic materials, such as polymers. ontosight.ai By incorporating the 2,5-dimethoxybenzoyl unit into a polymer backbone or as a pendant group, material scientists can tailor properties like thermal stability, solubility, and fluorescence.

For example, indole-based microporous organic polymers have been synthesized through the condensation polymerization of 1,3,5-tris-(4-fluorobenzoyl)benzene with 3,3'-diindolylmethane. researchgate.net This demonstrates how benzoyl-functionalized molecules can serve as nodes in creating functional porous materials. The incorporation of the 2,5-dimethoxybenzoyl moiety can impart specific functionalities, potentially leading to materials with applications in gas storage, separation, or as fluorescent sensors.

Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,5-dimethoxybenzoyl chloride by providing information about the chemical environment of hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring and the methoxy (B1213986) groups give rise to characteristic signals. The aromatic protons typically appear as a multiplet in the region of δ 7.1–7.3 ppm. The six protons of the two methoxy groups (-OCH₃) are chemically equivalent and therefore produce a sharp singlet at approximately δ 3.85 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1–7.3 | Multiplet | 3H | Aromatic protons |

| ~3.85 | Singlet | 6H | Methoxy (2 x -OCH₃) protons |

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of the molecule. The carbonyl carbon of the acyl chloride group is typically observed at a chemical shift of around δ 167.5 ppm. The carbons of the benzene (B151609) ring to which the methoxy groups are attached appear at approximately δ 153.3 ppm. The other aromatic carbons and the methoxy carbons also show distinct signals, completing the carbon skeleton profile of the compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | Carbonyl carbon (C=O) |

| ~153.3 | Aromatic carbons attached to -OCH₃ |

Note: The specific shifts for all aromatic carbons would require detailed spectral analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The most prominent absorption band is that of the carbonyl (C=O) group of the acyl chloride, which typically appears at a high frequency, around 1770-1785 cm⁻¹. This high frequency is characteristic of acyl chlorides and distinguishes them from other carbonyl compounds. Additionally, the C-O stretching vibrations of the methoxy groups are observed in the fingerprint region, and C-H stretching and bending vibrations of the aromatic ring and methoxy groups are also present.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1770-1785 | C=O stretch (acyl chloride) |

| Aromatic C-H stretch | |

| Aliphatic C-H stretch (methoxy) | |

| C-O stretch (methoxy) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, further confirming its structure. The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (200.62 g/mol ). Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The predominant fragment ion is often the dimethoxybenzyl cation at m/z 151, formed by the loss of the chlorine atom and carbon monoxide. Another significant ion can be observed at m/z 121. ojp.gov

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| ~200/202 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 151 | [M-Cl-CO]⁺ (dimethoxybenzyl cation) |

| 121 | Fragment ion |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While X-ray crystallography data for this compound itself may not be readily available, this technique is invaluable for determining the precise three-dimensional structure of its solid derivatives. mdpi.comnih.gov By reacting this compound with other molecules to form stable crystalline products, X-ray diffraction analysis can provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.comnih.gov This information is crucial for understanding the steric and electronic effects of the 2,5-dimethoxy substitution pattern on the reactivity and supramolecular chemistry of its derivatives. mdpi.comnih.govmersin.edu.tr For instance, the crystal structures of amides or esters derived from this compound would reveal the conformation of the benzoyl group and the spatial arrangement of the methoxy substituents. acs.orgunesp.br

Advanced Chromatographic Techniques for Purity and Isolation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the purity of the compound and detecting any non-volatile impurities. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for analyzing the volatility and thermal stability of the compound and for identifying and quantifying volatile impurities. auburn.edu These methods are critical for quality control, ensuring that the compound meets the required specifications for its intended applications. nih.govnih.gov

Computational Chemistry and Theoretical Studies on 2,5 Dimethoxybenzoyl Chloride

Molecular Modeling and Docking Studies for Biological Activity Prediction

Molecular modeling and docking are pivotal in the prediction of the biological activity of small molecules by simulating their interaction with macromolecular targets such as proteins and enzymes. While direct molecular docking studies on 2,5-Dimethoxybenzoyl chloride are not extensively documented in publicly available literature, the numerous studies on its derivatives highlight the potential of this scaffold in drug design.

Derivatives of this compound have been synthesized and evaluated for a range of biological activities, and molecular docking has often been employed to understand their mechanism of action at the molecular level. For instance, benzamides derived from 3,5-dimethoxybenzoyl chloride have been investigated as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com Docking studies of these compounds have revealed key interactions within the active sites of these enzymes, providing a rationale for their observed inhibitory activity. mdpi.com

Similarly, 1,3,4-oxadiazole (B1194373) fused benzothiazole (B30560) derivatives, synthesized from 4-hydroxy-3,5-dimethoxybenzoyl chloride, have shown promise as anticancer agents. benthamdirect.com Molecular docking of these compounds into the colchicine (B1669291) binding site of tubulin has helped to elucidate their mode of action, showing good binding energies and interactions with active site residues. benthamdirect.comresearchgate.net Furthermore, morpholine-based heterocycles derived from related benzoyl chlorides have been evaluated for their antitumor activity, with computational studies supporting the experimental results. mdpi.com

These examples underscore the utility of molecular docking in predicting the biological potential of compounds containing the dimethoxybenzoyl moiety. For this compound itself, such studies could be employed to screen for potential biological targets and to design novel derivatives with enhanced activity and selectivity. The process would typically involve:

Target Identification: Selecting a protein target based on a therapeutic hypothesis.

Binding Site Prediction: Identifying the active or allosteric sites on the target protein.

Docking Simulation: Using computational algorithms to predict the binding pose and affinity of this compound or its derivatives within the binding site.

Analysis of Interactions: Examining the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

The insights gained from such in silico studies can guide the synthesis of new compounds with improved pharmacological profiles.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. These calculations can provide detailed information about molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's chemical behavior.

While a comprehensive set of published quantum chemical data specifically for this compound is scarce, studies on closely related molecules provide a clear indication of the expected electronic features. For instance, DFT calculations have been extensively used to study the structural and electronic properties of various substituted benzoyl chlorides and their derivatives. acs.orgmdpi.comresearchgate.netconicet.gov.ar

Molecular Geometry: The first step in any quantum chemical calculation is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Based on studies of similar molecules, the benzoyl chloride moiety is expected to be largely planar, with the methoxy (B1213986) groups potentially exhibiting some out-of-plane torsion to minimize steric hindrance. acs.org

Table 1: Representative Predicted Molecular Geometry Parameters for a Dimethoxy-substituted Benzoyl Derivative (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.80 Å |

| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |

| C-O (methoxy) Bond Lengths | ~1.36 Å |

| C-C-O Bond Angle | ~118° |

| O-C-Cl Bond Angle | ~110° |

Note: These are illustrative values based on calculations of similar molecules. Actual values for this compound would require specific calculations.

Electronic Properties: Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in the molecule. google.comacgpubs.orgcsic.es This information is vital for understanding the molecule's electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. The carbonyl carbon in the acyl chloride group is expected to have a significant positive partial charge, making it highly electrophilic. The oxygen and chlorine atoms will carry negative charges, while the carbon atoms of the aromatic ring will have varying charges depending on the electronic effects of the substituents.

Table 2: Illustrative Mulliken Atomic Charges for a Substituted Benzoyl Chloride

| Atom | Partial Charge (a.u.) |

|---|---|

| Carbonyl Carbon | +0.75 |

| Carbonyl Oxygen | -0.55 |

| Chlorine | -0.20 |

| Aromatic Carbons | -0.1 to +0.2 |

Note: These are illustrative values. The actual charge distribution in this compound will be influenced by the specific positions of the methoxy groups.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For this compound, the HOMO is likely to be located on the electron-rich aromatic ring, while the LUMO will be centered on the electrophilic carbonyl group. The energy of these orbitals can be used to predict the molecule's behavior in various chemical reactions.

Reaction Pathway and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the reactivity of compounds like this compound in reactions such as acylation and solvolysis.

The solvolysis of benzoyl chlorides has been a subject of both experimental and theoretical investigation. mdpi.comnih.gov These reactions can proceed through different mechanisms, including a stepwise SN1-like pathway involving a carbocation intermediate or a concerted SN2-like pathway. The dominant pathway is influenced by the substituents on the benzene (B151609) ring and the nature of the solvent.

Computational studies can map out the potential energy surface for a given reaction, identifying the energy minima corresponding to reactants and products, and the saddle points corresponding to transition states. For the reaction of this compound with a nucleophile, the following could be computationally investigated:

Transition State Geometry: The three-dimensional structure of the transition state, where bonds are partially formed and broken.

Activation Energy (Energy Barrier): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Intermediates: The presence of any stable or quasi-stable intermediates along the reaction pathway.

For example, in a nucleophilic acyl substitution reaction, a tetrahedral intermediate is often formed. Computational methods can determine the stability of this intermediate and the energy barriers for its formation and breakdown. The effect of the 2,5-dimethoxy substituents on the stability of the transition state and any intermediates can be quantified, providing a deeper understanding of their influence on the reaction rate and mechanism. Methods like the QST2 (Quadratic Synchronous Transit) are employed to locate transition state structures. conicet.gov.ar

Structure-Reactivity Relationship Elucidation through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov Computational methods are at the heart of modern QSAR/QSPR, providing a wide range of molecular descriptors that can be used to build predictive models.

For a series of benzoyl chloride derivatives, including this compound, computational methods can be used to calculate various descriptors, such as:

Electronic Descriptors: Dipole moment, polarizability, HOMO/LUMO energies, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Hydrophobic Descriptors: LogP (partition coefficient).

These descriptors can then be correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants, using statistical methods like multiple linear regression or machine learning algorithms. nih.govscispace.comresearchgate.net

For this compound, a key aspect to investigate would be the combined electronic and steric effects of the two methoxy groups on the reactivity of the acyl chloride functionality. The electron-donating resonance effect of the methoxy groups would be expected to influence the electrophilicity of the carbonyl carbon. The position of these groups (2 and 5) will determine the extent of this electronic influence and will also contribute to the steric environment around the reaction center.

By computationally analyzing a series of substituted benzoyl chlorides, a QSAR model could be developed to predict the reactivity of new, unsynthesized derivatives. This approach is highly valuable in the rational design of molecules with tailored reactivity for specific applications in organic synthesis or materials science.

Laboratory Safety and Environmental Management of 2,5 Dimethoxybenzoyl Chloride

Guidelines for Safe Handling and Storage of Aroyl Chlorides

Proper handling and storage procedures are fundamental to preventing accidents and exposure when working with aroyl chlorides. These compounds are known for their reactivity, and specific measures must be taken to ensure their stability and to protect laboratory workers.

Corrosivity (B1173158) and Moisture Sensitivity Mitigation Strategies

Aroyl chlorides, including 2,5-Dimethoxybenzoyl chloride, are corrosive and highly sensitive to moisture. fishersci.comthermofisher.com Contact with water results in a violent reaction, liberating toxic gases such as hydrogen chloride. fishersci.comthermofisher.com This reactivity underscores the importance of a dry environment for both storage and handling.

To mitigate these risks, the following strategies are essential:

Inert Atmosphere: Always handle and store this compound under an inert gas like nitrogen or argon. fishersci.comwindows.net This prevents contact with atmospheric moisture, which can lead to hydrolysis and the release of corrosive byproducts.

Secure and Dry Storage: Containers must be kept tightly closed in a dry, cool, and well-ventilated area designated as a corrosives area. fishersci.comthermofisher.comfishersci.be Storage should be away from any possible contact with water or moist air. fishersci.comwcu.edu

Moisture Control: The use of desiccators or dry boxes for storage is recommended. All equipment and glassware used with the compound must be thoroughly dried before use.

Engineering Controls and Ventilation Requirements

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals. For aroyl chlorides, these controls focus on isolating the compound and ensuring adequate ventilation.

| Control Type | Description |

| Ventilation | All operations involving this compound must be conducted in a certified chemical fume hood to prevent the inhalation of vapors, mists, or dust. wcu.educymitquimica.comechemi.com |

| Closed Systems | Whenever feasible, handle the product within a closed system to minimize direct contact and the release of fumes. fishersci.comthermofisher.com |

| Emergency Equipment | Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure. windows.netwcu.edu |

Personal Protective Equipment Protocols

When engineering controls are not sufficient to eliminate all risk of exposure, Personal Protective Equipment (PPE) is mandatory. The appropriate PPE creates a barrier between the user and the hazardous substance.

| PPE Item | Specifications and Protocols |

| Eye and Face Protection | Tightly fitting safety goggles or glasses conforming to NIOSH (US) or EN 166 (EU) standards are required. echemi.com A face shield should also be worn to protect against splashes. windows.netwcu.edu |

| Hand Protection | Wear impervious, chemically resistant gloves, such as butyl-rubber gloves. wcu.edu It is crucial to inspect gloves for any signs of degradation or perforation before use and to consult the glove manufacturer's compatibility charts. wcu.eduthermofisher.com |

| Body Protection | A flame-resistant or retardant lab coat that is fully buttoned, along with full-length pants and closed-toe shoes, must be worn to prevent skin contact. windows.netwcu.edu |

| Respiratory Protection | In situations where ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is necessary. windows.netwcu.edu |

Responsible Hazardous Waste Management and Disposal Procedures

The disposal of this compound and other aroyl chlorides must be handled with care to prevent environmental contamination and hazardous reactions. Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations. thermofisher.comvumc.org

Segregation of Incompatible Chemical Waste Streams

A critical aspect of hazardous waste management is the proper segregation of incompatible materials to prevent dangerous reactions. vumc.orgstanford.edu Mixing aroyl chlorides with certain other chemicals can lead to violent reactions, fires, or the generation of toxic gases.

Incompatible Materials for this compound:

Water and Moisture: Reacts violently. fishersci.comthermofisher.com

Strong Bases: Can cause vigorous reactions. fishersci.com

Strong Oxidizing Agents: fishersci.com

Alcohols and Amines: Reactions can be strongly exothermic and vigorous. basf.com

Metals: Contact with moist aroyl chlorides can lead to corrosion and the potential release of flammable hydrogen gas. windows.net

Waste containers should be clearly labeled, kept closed, and stored in a designated, secure area with secondary containment to prevent accidental mixing. vumc.org

Neutralization and Quenching Methodologies

Before disposal, it is often necessary to neutralize or "quench" reactive chemicals like aroyl chlorides to render them less hazardous. This should only be performed by trained personnel following established and validated procedures.

A general, cautious approach for quenching an aroyl chloride involves its slow addition to a stirred, cooled solution of a weak base, such as sodium bicarbonate, often in a solvent mixture that can accommodate both the aroyl chloride and the aqueous base. For instance, a reaction mixture containing an aroyl chloride might be carefully quenched by adding a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride. nih.govnih.gov The process should be monitored for signs of reaction, such as gas evolution or a temperature increase.

For spills, an inert absorbent material can be used to contain the substance, followed by neutralization with a suitable agent like sodium bicarbonate before disposal as hazardous waste.

Vapors from exhaust streams can be managed by scrubbing with a caustic solution (pH 9-12) before release. basf.com

It is imperative that all waste is disposed of through an approved hazardous waste program. windows.netvumc.org

Satellite Accumulation Area Compliance and Documentation for this compound

In a laboratory setting, the management of hazardous waste generated from the use of this compound is governed by stringent regulations to ensure safety and environmental protection. The United States Environmental Protection Agency (EPA) provides guidelines for the accumulation of such waste in Satellite Accumulation Areas (SAAs). wku.eduhazardouswasteexperts.com An SAA is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central accumulation area. ontosight.aifishersci.com

Proper management of this compound waste in an SAA is critical due to its inherent hazardous properties. This compound is classified as a corrosive and reactive substance. ontosight.aithermofisher.comthermofisher.com Its reactivity with water and its corrosive nature necessitate specific handling and disposal procedures to prevent harm to personnel and the environment. thermofisher.comthermofisher.com Consequently, waste containing this compound is typically assigned the EPA hazardous waste codes D002 for corrosivity and may also be considered for D003 for reactivity. wku.edusuweb.sitealfred.eduepa.gov

Satellite Accumulation Area (SAA) Requirements

The regulations for SAAs are designed to be more flexible than those for central accumulation areas, allowing for the convenient collection of small amounts of waste in the immediate work area. suweb.site However, several key requirements must be met:

Quantity Limits: A generator can accumulate up to 55 gallons of non-acute hazardous waste or one quart of liquid acutely hazardous waste (or 1 kg of solid acutely hazardous waste) in an SAA. hazardouswasteexperts.comalfred.edu

Container Management: Waste must be accumulated in containers that are in good condition and compatible with the waste being stored. wku.edualfred.edu For this compound, this means using containers made of materials that will not react with or be degraded by this corrosive and reactive compound. alfred.edu The containers must be kept closed except when adding or removing waste. wku.edu

Labeling: Each container in an SAA must be clearly marked with the words "Hazardous Waste" and an identification of the contents. wku.edu For this compound, the label should clearly state the chemical name.

Location and Control: The SAA must be at or near the point of generation and under the control of the operator of the process generating the waste. hazardouswasteexperts.comontosight.ai

Should the accumulated quantity of hazardous waste in an SAA exceed the regulatory limits, the generator has three consecutive calendar days to move the excess waste to a central accumulation area. ontosight.aialfred.edu

Documentation and Record-Keeping

Thorough documentation is a cornerstone of hazardous waste management, providing a "cradle-to-grave" tracking system for hazardous materials. epa.gov For waste generated from this compound, the following documentation is essential:

Hazardous Waste Determination: The generator is responsible for determining if their waste is hazardous. For this compound, this determination is based on its known corrosive and reactive properties. ontosight.aithermofisher.comthermofisher.comepa.gov

Hazardous Waste Manifest: When hazardous waste is transported off-site for treatment, storage, or disposal, it must be accompanied by a Uniform Hazardous Waste Manifest. thermofisher.com This multi-part form tracks the waste from the generator to its final destination.

Record Retention: Generators must keep a copy of each signed manifest for at least three years. epa.gov They must also maintain records of all hazardous waste determinations. thermofisher.com

By adhering to these SAA compliance and documentation requirements, laboratories can ensure the safe and environmentally responsible management of hazardous waste generated from the use of this compound.

Data Tables

Table 1: Satellite Accumulation Area (SAA) Requirements for this compound Waste

| Requirement | Specification | Regulation Reference |

| Quantity Limit | ≤ 55 gallons (non-acute) | 40 CFR § 262.15(a) hazardouswasteexperts.com |

| Container Type | Good condition, compatible with corrosive and reactive waste | 40 CFR § 262.15(a)(1) & (2) alfred.edu |

| Container Status | Kept closed except when adding/removing waste | 40 CFR § 262.15(a)(4) wku.edu |

| Container Labeling | "Hazardous Waste" and "this compound" | 40 CFR § 262.15(a)(5) wku.edu |

| Excess Accumulation | Move to central accumulation within 3 days | 40 CFR § 262.15(a)(6) alfred.edu |

Table 2: Hazardous Waste Profile of this compound

| Characteristic | Description | EPA Hazardous Waste Code |

| Corrosivity | Capable of corroding steel or having a pH ≤ 2 or ≥ 12.5. epa.gov | D002 wku.edusuweb.siteepa.gov |

| Reactivity | May be unstable, react with water, or generate toxic gases. epa.gov | D003 wku.edusuweb.sitealfred.edu |

Table 3: Required Documentation for this compound Waste

| Document | Purpose | Retention Period |

| Hazardous Waste Determination | Classifies the waste as hazardous. | For as long as the waste is generated and for three years after. |

| Uniform Hazardous Waste Manifest | Tracks off-site transportation of the waste. thermofisher.com | 3 years from the date of shipment. |

| Biennial Report (for Large Quantity Generators) | Summarizes hazardous waste activities. | 3 years from the due date of the report. |

Future Outlook and Research Perspectives

Development of Greener and More Sustainable Synthetic Routes

The conventional synthesis of 2,5-Dimethoxybenzoyl chloride, like other benzoyl chlorides, typically involves the use of harsh chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. ontosight.aicommonorganicchemistry.com These traditional methods often require high temperatures and can generate hazardous byproducts like sulfur dioxide (SO₂) and hydrochloric acid (HCl), posing environmental and handling challenges. masterorganicchemistry.com

Future research is anticipated to focus on developing more environmentally benign and sustainable synthetic pathways. This involves exploring several key areas:

Alternative Chlorinating Agents: Investigation into less hazardous and more atom-economical chlorinating agents is a primary goal. Reagents like cyanuric chloride, which can be used in catalytic amounts for OH-group activation, present a potential alternative. researchgate.net

Solvent Reduction and Alternative Media: Moving away from chlorinated solvents like dichloromethane (B109758) (DCM) towards greener alternatives or solvent-free conditions is a critical aspect of sustainable synthesis. Patents for related compounds describe using solvents like tetrahydrofuran (B95107) (THF) at room temperature, which represents a step towards milder conditions compared to refluxing in neat thionyl chloride. google.comgoogle.com

Continuous Flow Processes: The implementation of continuous flow technology offers advantages in terms of safety, efficiency, and scalability. A continuous process for producing carboxylic acid chlorides using phosgene (B1210022) has been patented, and while phosgene is highly toxic, the continuous nature of the process can allow for better containment and control of hazardous materials. google.com Future work could adapt these principles using safer reagents.

Energy Efficiency: Developing synthetic routes that operate at ambient temperature and pressure would significantly reduce the energy consumption and environmental footprint of the production process. google.com

Table 1: Comparison of Synthetic Methodologies for Acyl Chloride Formation

| Method | Reagents | Typical Conditions | Advantages | Sustainability Drawbacks |

|---|---|---|---|---|

| Traditional Batch | Thionyl Chloride (SOCl₂) | Neat, reflux | Well-established, effective | Harsh reagent, toxic byproducts (SO₂, HCl), high energy use commonorganicchemistry.commasterorganicchemistry.com |

| Modified Batch | SOCl₂ with catalytic DMF | THF solvent, room temperature | Milder conditions, improved safety | Still uses SOCl₂, solvent waste google.comgoogle.com |

| Continuous Flow | Phosgene, N,N-disubstituted formamide | Co-current reactor | High efficiency, scalable, controlled | Highly toxic phosgene reagent google.com |

| Greener Alternative (Proposed) | Cyanuric Chloride, Lewis Base Catalyst | Ambient temperature | Potentially less hazardous reagents, lower energy | Requires further development for this specific substrate researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis plays a pivotal role in the synthesis and subsequent reactions of this compound. While catalysts like N,N-Dimethylformamide (DMF) and pyridine (B92270) are commonly used to facilitate the conversion of the corresponding carboxylic acid to the acyl chloride, there is considerable room for exploring more advanced catalytic systems. masterorganicchemistry.comgoogle.com

Future research will likely investigate:

Lewis Base Catalysis: The use of more sophisticated Lewis base catalysts, such as 1-formylpyrrolidine, has shown promise in activating carboxylic acids for amidation and esterification, which could be adapted for acyl chloride synthesis. researchgate.net

Heterogeneous Catalysts: The development of solid-supported or nanocatalysts offers significant advantages in terms of catalyst recovery, reusability, and process simplification. For instance, a CuCoFe₂O₄@GO nanocatalyst has been used for the direct coupling of carboxylic acids with amides, providing an alternative route that bypasses the acyl chloride intermediate altogether. researchgate.net

Transition Metal Catalysis: Palladium-catalyzed reactions have been shown to be effective for the carbochlorocarbonylation of alkynes using benzoyl chlorides. acs.org Exploring novel palladium or other transition metal catalytic systems could unlock new transformations for this compound, enabling the construction of complex molecular architectures with high selectivity.

Enzyme-Mimicking Catalysts: Designing catalysts that mimic the active sites of enzymes could lead to highly selective transformations under mild, aqueous conditions, representing a frontier in green chemistry.

Expansion of Applications in Interdisciplinary Research Fields

This compound and its derivatives are valuable intermediates in several scientific disciplines. ontosight.ai Current applications are primarily in organic synthesis, but future research is expected to broaden their utility significantly.

Medicinal Chemistry: The 2,5-dimethoxy substitution pattern is present in numerous biologically active molecules. The compound serves as a key building block for pharmaceuticals. ontosight.ai Its derivatives have potential as anti-proliferative agents, and related structures are used in the synthesis of antitumor compounds. acs.org Future work could focus on synthesizing libraries of novel compounds for screening against a wider range of biological targets, including those involved in inflammatory and neurodegenerative diseases.

Materials Science: The ability of this compound to readily form ester and amide linkages makes it a useful monomer or modifying agent in polymer chemistry. ontosight.ai Research could be directed towards incorporating this moiety into advanced polymers to enhance properties such as thermal stability, conductivity, or biocompatibility for applications in electronics and biomedical devices.

Agrochemicals: Related dimethoxybenzoyl chloride isomers are used as intermediates in the synthesis of pesticides. Further exploration could lead to the development of new, more effective, and potentially more environmentally benign herbicides or insecticides derived from this compound.

Probe Development: The dimethoxybenzene core can be a precursor to fluorescent molecules. Future research could involve using this compound to synthesize novel fluorescent probes for bio-imaging and diagnostics, enabling the visualization of specific cellular processes. bloomtechz.com

Table 2: Potential Interdisciplinary Applications of this compound Derivatives

| Research Field | Current/Related Applications | Future Research Direction |

|---|---|---|

| Medicinal Chemistry | Intermediate for anti-proliferative and antitumor agents ontosight.aiacs.org | Synthesis of novel drug candidates for neurodegenerative and inflammatory diseases. |

| Materials Science | Monomer for modifying polymer properties ontosight.ai | Development of advanced functional polymers for electronics and biomedical applications. |

| Agrochemistry | Intermediate for pesticides | Creation of new, selective, and greener insecticides and herbicides. |

| Chemical Biology | Precursor to biologically active molecules mpg.de | Design of fluorescent probes for advanced cellular imaging and diagnostics. |

Advanced Mechanistic Studies to Uncover Deeper Reactivity Principles

A thorough understanding of reaction mechanisms is fundamental to controlling chemical reactivity and designing more efficient synthetic strategies. For this compound, advanced mechanistic studies can provide crucial insights.

Solvolysis Mechanisms: The solvolysis of benzoyl chlorides can proceed through different mechanistic pathways, including associative (S_N2-like) and dissociative (S_N1-like) routes. nih.gov The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring is expected to stabilize a positive charge, favoring a dissociative mechanism via a benzoyl cation intermediate. nih.govnih.gov However, the ortho-methoxy group may also introduce steric effects that could modulate this reactivity. Detailed kinetic studies in a variety of solvents, including weakly nucleophilic media and microemulsions, can help to precisely map the mechanistic landscape. nih.govacs.org

Computational Modeling: High-level computational chemistry, such as density functional theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and predict reactivity. Correlating theoretical calculations of heterolytic bond dissociation energies with experimentally observed solvolysis rates can provide a powerful predictive tool for understanding substituent effects. nih.gov

Trapping of Intermediates: Experiments designed to trap reactive intermediates, such as the benzoyl cation, can provide direct evidence for a proposed mechanism. For example, Friedel-Crafts reactions with electron-rich arenes in non-nucleophilic solvents have been used to trap such cations. nih.gov

Influence of Confined Environments: Studying the reactivity of this compound within confined spaces, such as the cavities of cyclodextrins or in microemulsions, can reveal how changes in the microenvironment affect reaction rates and mechanisms, providing insights into enzymatic catalysis. nih.govacs.org

The interplay between the electronic effects of the two methoxy groups and the steric hindrance from the ortho-substituent makes this compound a particularly interesting subject for detailed mechanistic investigation.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dimethoxybenzoyl chloride in laboratory settings?

- Methodological Answer: The compound is typically synthesized via chlorination of 2,5-dimethoxybenzoic acid using agents like thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is carried out under reflux in an inert atmosphere (e.g., nitrogen or argon). Excess chlorinating agent is removed by rotary evaporation, followed by purification via vacuum distillation (boiling point ~150–160°C) to isolate the acyl chloride. Purity is confirmed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer: Due to its moisture sensitivity and corrosive nature:

- Use anhydrous solvents and glove-box or Schlenk-line techniques.

- Wear nitrile gloves, sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation.

- Store in airtight, dark glass containers under inert gas (argon) at 2–8°C.

- In case of skin contact, rinse immediately with copious water for 15 minutes and seek medical attention .

Q. How can researchers purify this compound after synthesis?

- Methodological Answer:

- Distillation: Use fractional or short-path distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product based on its boiling point.

- Recrystallization: Dissolve in dry hexane or toluene at elevated temperatures, then cool to −20°C to precipitate pure crystals.

- Monitor purity using ¹H NMR (absence of residual acid or solvent peaks) and FT-IR (sharp C=O stretch at ~1770 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Assign methoxy groups (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and aromatic protons (meta coupling patterns due to substituents).

- FT-IR: Confirm acyl chloride functionality (C=O stretch at ~1770 cm⁻¹, C-Cl at ~850 cm⁻¹).

- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 200.62 (calculated for C₉H₉ClO₃) and fragmentation patterns.

- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry .

Advanced Research Questions

Q. How do methoxy substituent positions influence the reactivity of dimethoxybenzoyl chlorides in nucleophilic acyl substitution?

- Methodological Answer: The electron-donating methoxy groups alter electrophilicity via resonance and inductive effects. For this compound:

- Resonance Effects: Methoxy groups at the 2- and 5-positions direct electron density toward the carbonyl, slightly decreasing electrophilicity compared to unsubstituted benzoyl chloride.

- Steric Effects: Ortho-methoxy groups may hinder nucleophilic attack.

Compare kinetics with 3,5-dimethoxy isomers using Hammett plots (σ values) or competition experiments in solvolysis studies. Conduct DFT calculations to map electron density distributions .

Q. How can discrepancies in reported solvolysis rate constants for this compound be resolved?

- Methodological Answer: Contradictions often arise from solvent polarity, temperature, or trace moisture. To address:

- Standardize Conditions: Use binary solvent systems (e.g., acetone-water) at fixed temperatures (e.g., 25°C).

- Control Moisture: Employ Karl Fischer titration to ensure solvent dryness.

- Linear Free-Energy Relationships (LFER): Apply Grunwald-Winstein or Swain-Scott equations to correlate rates with solvent ionizing power (Y) or nucleophilicity (N). Replicate studies with high-purity reagents .

Q. What strategies mitigate side reactions during Friedel-Crafts acylation using this compound?

- Methodological Answer:

- Catalyst Optimization: Use Lewis acids like AlCl₃ in stoichiometric amounts. Avoid excess catalyst to prevent over-acylation.

- Temperature Control: Perform reactions at 0–5°C to suppress electrophilic aromatic substitution at unintended positions.

- Workup: Quench with aqueous NaHCO₃ to hydrolyze unreacted acyl chloride, then extract with dichloromethane. Monitor by TLC (hexane:ethyl acetate = 4:1) .

Q. What challenges arise in distinguishing this compound from its isomers via NMR?

- Methodological Answer:

- ¹H NMR Splitting Patterns: The 2,5-substituents create a deshielded aromatic proton at position 3 (δ ~7.2 ppm) with meta coupling (J = 2–3 Hz). In contrast, 3,5-isomers show symmetrical splitting.

- NOE Experiments: Irradiate methoxy groups to identify spatial proximity to aromatic protons.

- 13C NMR: Carbonyl carbon chemical shifts vary by ~2–3 ppm depending on substituent positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.